Isepamicin is synthesized from gentamicin B, which is produced by the bacterium Micromonospora purpurea. This compound falls under the category of aminoglycoside antibiotics, which are typically derived from natural sources and modified through chemical processes to enhance their efficacy and reduce toxicity. The classification of isepamicin as an aminoglycoside places it alongside other well-known antibiotics such as streptomycin and neomycin.
The synthesis of isepamicin involves several steps, primarily utilizing gentamicin B as the starting material. A notable method for synthesizing isepamicin sulfate includes the following steps:
This method not only enhances the efficiency of the synthesis but also reduces costs associated with production.
Isepamicin has a complex molecular structure characteristic of aminoglycosides. Its chemical formula is C_22H_43N_5O_14S, and it has a molecular weight of approximately 585.67 g/mol. The structure features multiple amino groups and hydroxyl groups, which contribute to its solubility in water and its interaction with bacterial ribosomes.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity during synthesis .
Isepamicin undergoes various chemical reactions that are crucial for its synthesis and functionality:
These reactions are critical for both the development of new derivatives with enhanced properties and for understanding the compound's stability in biological systems.
Isepamicin exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding leads to misreading of mRNA, resulting in the production of nonfunctional or toxic proteins. The mechanism can be summarized as follows:
The effectiveness against Gram-negative bacteria makes it particularly useful in treating infections where resistance to other antibiotics is prevalent .
Isepamicin exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosages in clinical settings .
Isepamicin is primarily utilized in clinical medicine for treating severe infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics. Its applications extend beyond human medicine into veterinary practices where it is used to treat infections in animals.
Moreover, ongoing research into isepamicin analogs aims to develop new compounds with enhanced efficacy against resistant bacterial strains, showcasing its potential in antibiotic development .
Isepamicin (Sch 21420; HAPA-B) is a semisynthetic aminoglycoside antibiotic derived from the naturally occurring gentamicin B complex, which was first isolated from Micromonospora echinospora in 1972 [6] [7]. Its development in the late 1970s and early 1980s represented a strategic effort to overcome emerging aminoglycoside resistance mediated by bacterial modifying enzymes. The key structural innovation involves the regioselective introduction of a (S)-3-amino-2-hydroxypropionyl (AHPA) side chain at the 1-amino group of the 2-deoxystreptamine (2-DOS) ring in gentamicin B [6] [10]. This modification was inspired by the success of earlier aminoglycosides like amikacin (derived from kanamycin A) but utilizes a distinct acylating group optimized for enhanced enzymatic stability.
The semisynthetic process involves:
This structural modification conferred two critical advantages:
Year | Event | Significance |
---|---|---|
1972 | Discovery of Gentamicin B | Isolated from Micromonospora echinospora as a minor component of the complex [6] |
1973 | Patent filed for semisynthetic derivatives | Protection of synthesis route for AHPA-modified gentamicin B analogs [7] |
1979 | First scientific reports (SCH-21420) | Characterization of in vitro activity against resistant pathogens [7] |
1988 | Initial regulatory approval (Japan) | First clinical use; marketed as Isepacin [7] [8] |
Isepamicin belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) subclass of aminoglycoside antibiotics, characterized by a central 2-DOS ring glycosylated at positions C4 and C6 [1] [6]. Its core structure comprises three cyclic subunits:
The defining feature distinguishing isepamicin from natural gentamicins is the presence of the 1-N-(S)-AHPA moiety, which significantly alters its interaction with resistance enzymes while maintaining ribosomal binding [2] [10]. Chemically, it is designated as:
(2S)-3-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(6-amino-6-deoxy-D-glucopyranosyl)oxy]-2-{[3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranosyl]oxy}-3-hydroxycyclohexyl]-2-hydroxypropanamide [8].
Compared to earlier aminoglycosides, isepamicin exhibits:
Aminoglycoside | Parent Compound | 1-Position Modification | Key Resistance Enzymes Circumvented | Primary Spectrum |
---|---|---|---|---|
Isepamicin | Gentamicin B | (S)-3-amino-2-hydroxypropionyl (AHPA) | AAC(3)-I, II, IV; ANT(2")-I; Some AAC(6') variants [2] [10] | Broad Gram-negative; MRSA [1] |
Amikacin | Kanamycin A | (S)-4-amino-2-hydroxybutyryl (AHB) | Most AAC(6'), APH(3'), ANT(4') [1] [2] | Broad Gram-negative; Mycobacteria |
Gentamicin C₁ | Natural product | -H | Susceptible to most AAC, APH, ANT enzymes [2] | Gram-negative; Some Staphylococci |
Plazomicin | Sisomicin | (S)-4-amino-2-hydroxybutyryl (AHB) + hydroxyethyl | Nearly all AMEs except metallo-enzymes [1] | MDR Gram-negative including carbapenem-resistant |
Isepamicin received its first regulatory approval in Japan in 1988 and has since been approved in several countries across Asia, South America, and Europe, though notably not by the US FDA [7] [8]. Its approval was primarily driven by its efficacy against aminoglycoside-resistant Gram-negative pathogens prevalent in hospital settings. The World Health Organization (WHO) has designated isepamicin as a Critically Important Antimicrobial (CIA) for human medicine in its "WHO Medically Important Antimicrobials List" (WHO MIA List). This classification signifies it meets two stringent criteria [3] [9]:
Furthermore, within the CIA category, aminoglycosides like isepamicin are subject to prioritization factors including their frequency of use in serious infections and the evidence for transmission of resistance from non-human reservoirs. Consequently, the WHO recommends stringent stewardship measures to preserve its efficacy, including restrictions on agricultural or veterinary use [3] [5] [9]. National classifications sometimes differ; for example, while the European Medicines Agency (EMA) categorizes antibiotics for veterinary use, isepamicin's human medical importance drives its inclusion in Category D ("Prudence"), discouraging routine veterinary use [9].
WHO CIA Classification Criteria | Isepamicin Compliance | Implication |
---|---|---|
Criterion 1: Limited Therapy for Serious Infections | Yes. Vital for MDR Gram-negative infections (e.g., P. aeruginosa, A. baumannii) where alternatives are limited or ineffective [3] [9]. | Justifies highest level of protection from resistance development. |
Criterion 2: Transmission from Non-Human Sources | Yes. Evidence exists for potential transfer of resistance determinants (e.g., aac genes) from environmental/animal bacteria to human pathogens [3] [5]. | Supports restrictions on non-human use (agriculture, veterinary). |
Highest Priority CIA Subcategory | Included. Due to high use frequency in serious healthcare-associated infections and evidence of resistance transmission potential [3]. | Triggers strongest recommendations for stewardship across all sectors (One Health approach). |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4